molecular formula C14H22O B14637892 1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde CAS No. 55770-92-8

1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde

Cat. No.: B14637892
CAS No.: 55770-92-8
M. Wt: 206.32 g/mol
InChI Key: NRYFFBJQERHSKI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the aldehyde group. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. Subsequent steps may include functional group transformations to introduce the methyl and aldehyde groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. Continuous flow reactors and other advanced technologies may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s structure allows it to participate in multiple pathways, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

55770-92-8

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1,3-dimethyl-5-(2-methylbut-2-enyl)cyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C14H22O/c1-5-11(2)6-13-7-12(3)8-14(4,9-13)10-15/h5,7,10,13H,6,8-9H2,1-4H3

InChI Key

NRYFFBJQERHSKI-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CC1CC(CC(=C1)C)(C)C=O

Origin of Product

United States

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